molecular formula C9H15NO5S B6592416 tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide CAS No. 2023006-14-4

tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide

Cat. No. B6592416
M. Wt: 249.29 g/mol
InChI Key: TZTBNZRBASIIRK-UHFFFAOYSA-N
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Description

“tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide” is a unique chemical compound. Its empirical formula is C9H15O5N1S1 and it has a molecular weight of 249.2812. This product is provided to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich, one of the suppliers of this compound, does not collect analytical data for this product1.



Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO5S3. This code provides a unique identifier for chemical substances and can be used to generate a two-dimensional structure of the compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 328.2±25.0 °C and a density of 1.40±0.1 g/cm34.


Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

Research demonstrates the development of efficient and scalable synthetic routes to derivatives of tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide, facilitating access to novel compounds. For instance, Meyers et al. (2009) describe scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for further chemical derivations (Meyers et al., 2009). Similarly, López et al. (2020) outline an enantioselective approach to synthesize (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a precursor to antiviral compounds such as ledipasvir (López et al., 2020).

Chemical Space Exploration

The compound's unique structure enables the exploration of chemical spaces complementary to traditional systems. For example, Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate from an N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, illustrating the compound's utility in creating novel piperidine derivatives through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Molecular Structure and Configuration Studies

Studies also focus on determining the molecular structure and absolute configuration of related spirocyclic compounds. Jakubowska et al. (2013) applied NMR spectroscopy to assign absolute configurations to derivatives of the compound, showcasing its role in advancing stereochemical analysis (Jakubowska et al., 2013).

Advanced Synthetic Applications

Further research illustrates the compound's versatility in synthetic chemistry. Molchanov et al. (2013) discuss regioselective 1,3-dipolar cycloaddition reactions to generate substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, revealing its potential in creating densely functionalized spirocyclic frameworks (Molchanov & Tran, 2013).

Future Directions

As this compound is part of a collection of unique chemicals provided to early discovery researchers1, it could potentially be used in various research and development applications. However, the specific future directions would depend on the outcomes of such research.


Please note that the information provided is based on the available sources and there might be more comprehensive and updated information out there. Always refer to the most recent and relevant scientific literature.


properties

IUPAC Name

tert-butyl 5,5-dioxo-6-oxa-5λ6-thia-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(11)10-9(4-5-9)6-14-16(10,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBNZRBASIIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2(CC2)COS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-5-thia-4-azaspiro[2.4]heptane 5,5-dioxide, N-BOC protected

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